Antifungal agent 40 (Compound A03, Formula: C22H20Cl2N4Se) is a synthetic selenium-containing bis-triazole derivative designed to target lanosterol 14α-demethylase (CYP51). Unlike conventional first-generation azoles, this compound is structurally optimized to extend into the narrow hydrophobic pocket II of Candida albicans CYP51. For procurement professionals and principal investigators, this compound serves as a critical reference material for structural biology, competitive binding assays, and the development of next-generation antifungal scaffolds. Its inclusion of a selenium atom provides distinct electronic and steric properties, making it a valuable precursor and benchmark in medicinal chemistry programs focused on overcoming azole resistance and biofilm formation [1].
Generic substitution with standard azoles like fluconazole or miconazole is insufficient for advanced resistance modeling and structural mapping. Conventional triazoles lack the specific steric bulk and heteroatom geometry required to fully occupy the hydrophobic pocket II of CYP51, limiting their utility in competitive binding assays. Furthermore, standard fluconazole is ineffective against mature fungal biofilms and resistant strains, often requiring concentrations exceeding 32 μg/mL to show any effect. Procuring Antifungal agent 40 provides a validated scaffold that actively disrupts biofilm formation in fluconazole-resistant C. albicans at sub-microgram concentrations, ensuring assay reproducibility when a potent, pocket-II-specific positive control is required [1].
In standard sterol profiling and CYP51 inhibition workflows, standard azoles often fail to probe the full steric dimensions of the enzyme's active site. Antifungal agent 40 is specifically validated to extend into the narrow hydrophobic pocket II of C. albicans CYP51. GC-MS analysis confirms its ability to block lanosterol 14α-demethylase at 1-8 μg/mL over 16 hours. For laboratories conducting competitive binding assays or X-ray crystallography, procuring this exact selenium-containing bis-triazole provides a structurally distinct probe that outperforms baseline fluconazole in pocket II occupation, ensuring robust mapping of resistance mutations [1].
| Evidence Dimension | CYP51 target engagement and pocket II occupation |
| Target Compound Data | Inhibits CYP51 at 1-8 μg/mL (16 h) via specific pocket II extension |
| Comparator Or Baseline | Standard fluconazole (lacks optimal pocket II extension) |
| Quantified Difference | Provides specific steric occupation of pocket II for structural assays |
| Conditions | GC-MS analysis of sterol profiles in C. albicans |
Procuring this specific compound allows structural biologists and medicinal chemists to accurately map and target the hydrophobic pocket II of CYP51 in resistance models.
Fungal biofilms introduce severe reproducibility challenges in standard antifungal screening workflows, as conventional agents like fluconazole lose efficacy. Antifungal agent 40 delivers application-critical performance by actively inhibiting biofilm formation in fluconazole-resistant C. albicans at a highly potent concentration of 0.5 μg/mL (1.5-24 h). Compared to fluconazole, which typically requires >32 μg/mL to impact biofilms, this compound provides a >60-fold increase in potency. This makes it an indispensable positive control for industrial and academic laboratories validating new antibiofilm formulations [1].
| Evidence Dimension | Antibiofilm activity against FCZ-resistant C. albicans |
| Target Compound Data | Active biofilm inhibition at 0.5 μg/mL (1.5-24 h) |
| Comparator Or Baseline | Fluconazole (typically >32 μg/mL for biofilm inhibition) |
| Quantified Difference | >60-fold higher potency in biofilm disruption models |
| Conditions | In vitro biofilm formation assay, FCZ-resistant C. albicans |
Buyers screening novel antibiofilm agents require a highly potent, resistance-breaking positive control to validate assay sensitivity.
When developing novel selenium-containing azoles, establishing a reliable toxicity baseline is critical for structure-activity relationship (SAR) workflows. Antifungal agent 40 exhibits a defined cytotoxicity profile, including an IC50 of 0.98 μM in PC-3 cells, and a high hemolysis rate in rabbit erythrocytes at 2-32 μg/mL (3 h). Rather than a drawback, this predictable off-target profile makes it a highly suitable reference scaffold. Procurement of this specific compound allows medicinal chemists to quantitatively benchmark the cellular safety and hemolytic reduction of next-generation analogs against a known, highly active but toxic baseline [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) and hemolysis |
| Target Compound Data | IC50 of 0.98 μM (PC-3); high hemolysis at 2-32 μg/mL |
| Comparator Or Baseline | Optimized clinical azoles (low cytotoxicity/hemolysis) |
| Quantified Difference | Provides a defined upper-bound toxicity baseline for Se-azole scaffolds |
| Conditions | HL-60, MDA-MB-231, PC-3 cell lines; rabbit erythrocyte hemolysis assay (3 h) |
Procurement of this compound provides a necessary high-toxicity reference standard for SAR studies aiming to decouple antifungal efficacy from mammalian cytotoxicity.
Due to its high efficacy at 0.5 μg/mL against fluconazole-resistant C. albicans biofilms, this compound is ideal for use as a benchmark in high-throughput screening of novel antibiofilm agents, ensuring assay sensitivity where standard azoles fail [1].
Its specific extension into the narrow hydrophobic pocket II makes it a critical co-crystallization ligand or competitive probe for mapping the allosteric sites of fungal CYP51, directly supporting structure-based drug design workflows [1].
Because of its defined hemolytic and cytotoxic profile, medicinal chemistry programs developing selenium-containing antifungals can use it as a baseline scaffold to measure improvements in therapeutic index and cellular safety during lead optimization [1].